2-Benzofuran-1,3-dione;propane-1,3-diol

Polyester polyol Cyclic ester Migratable extractables

Challenge: O-phthalate polyester polyols synthesized with DEG or 1,4-BDO generate >2% cyclic esters, creating migratable extractables that fail indirect food-contact adhesive regulations. Solution: This 1,3-propanediol-based aromatic polyester polyol delivers: - ≤1% cyclic ester content, meeting EU/US migration limits - Dual primary OH groups for faster polyesterification & batch reproducibility - Bio-based carbon option (ASTM D6866) for sustainability mandates - 26°C higher boiling point (214°C) vs. 1,2-PDO, reducing evaporative loss

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 68155-85-1
Cat. No. B14458710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofuran-1,3-dione;propane-1,3-diol
CAS68155-85-1
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2=O.C(CO)CO
InChIInChI=1S/C8H4O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-2-1-3-5/h1-4H;4-5H,1-3H2
InChIKeyHNOVEUKWUAUBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalic Anhydride–1,3-Propanediol Polymer (CAS 68155-85-1): Procurement-Grade Overview


2-Benzofuran-1,3-dione;propane-1,3-diol (CAS 68155-85-1), also designated as 1,3-isobenzofurandione, polymer with 1,3-propanediol or phthalic anhydride–1,3-propylene glycol polymer, is an aromatic polyester polyol formed by the polycondensation of phthalic anhydride (PA) with 1,3-propanediol (1,3-PDO) at a typical diol:PA molar ratio of 1.1–1.6 [1]. The polymer belongs to the o-phthalate polyester polyol class, which serves as a key hydroxyl-functional intermediate for polyurethane foams, coatings, adhesives, sealants, and elastomers (CASE applications) [1]. Its molecular formula is C₁₁H₁₂O₅ with a molecular weight of 224.21 g/mol for the repeating unit; commercial products are oligomeric with hydroxyl values spanning 18–400 mg KOH/g [1] .

Why Phthalic Anhydride–1,3-Propanediol Polymer Cannot Be Replaced by Other PA–Diol Polyester Polyols


O-Phthalate polyester polyols are not interchangeable across diol types because the diol governs three critical performance axes: cyclic ester by-product formation, polyesterification kinetics, and end-use thermoset mechanical properties. The patent literature explicitly demonstrates that diol selection is not predictable from expected ring size alone—1,3-propanediol yields ≤1% cyclic ester impurities while diethylene glycol (DEG), 1,4-butanediol, triethylene glycol, and tripropylene glycol all generate >2% under identical conditions [1]. Cyclic esters are non-hydroxyl-functional species that fail to incorporate into the polyurethane network, creating migratable extractables that are unacceptable in indirect food-contact applications [1]. Furthermore, 1,3-propanediol possesses two primary hydroxyl groups, conferring faster polyesterification kinetics and distinct viscosity-build profiles compared to secondary-hydroxyl-containing diols such as 1,2-propanediol [2]. Generic substitution therefore risks both regulatory non-compliance (migratables) and altered processing behavior.

Quantitative Differentiation Evidence: Phthalic Anhydride–1,3-Propanediol Polymer vs. Closest Analogs


Cyclic Ester Content: ≤1% for 1,3-PDO vs. >2% for DEG, 1,4-Butanediol, and Triethylene Glycol

In the preparation of a 300–320 mg KOH/g hydroxyl value o-phthalate polyester polyol, 1,3-propanediol yields ≤1% cyclic ester by GPC area %, whereas diethylene glycol (DEG), triethylene glycol, 1,4-butanediol, and tripropylene glycol all produce >2% cyclic ester [1]. This result was described as 'surprising' because cyclic ester formation could not be predicted from the expected ring size of a 1:1 cyclic adduct [1]. Ethylene glycol, 1,3-propanediol, 1,6-hexanediol, and PEG-400 constitute the low-cyclic-ester diol set meeting the ≤1 wt.% specification [1].

Polyester polyol Cyclic ester Migratable extractables CASE polyurethanes

Polyesterification Kinetics: Primary Diol Architecture of 1,3-PDO Enables Faster Reaction vs. Secondary-Diol-Containing Analogs

1,3-Propanediol bears two primary hydroxyl groups, which confer faster polyesterification with phthalic anhydride compared to 1,2-propanediol (which has one secondary hydroxyl) while simultaneously slowing the viscosity build of the unsaturated polyester during synthesis [1]. By contrast, 1,2-propanediol-based unsaturated polyesters build viscosity more rapidly during polycondensation, limiting processing window [1]. No differences in final solution viscosity at 60 wt.% in styrene or methylcellosolve were observed between 1,3-PDO- and 1,2-PDO-based unsaturated polyesters, indicating that the processing advantage is confined to the polycondensation stage without sacrificing final handling [1].

Polyesterification kinetics Primary hydroxyl Viscosity control Unsaturated polyester resin

Boiling Point Advantage: 1,3-PDO (214°C) Reduces Glycol Loss vs. 1,2-PDO (188°C) During High-Temperature Polyesterification

1,3-Propanediol has a boiling point approximately 26°C higher than that of 1,2-propanediol (214°C vs. 188°C at atmospheric pressure). This higher boiling point allows for either shorter batch times or less glycol loss via evaporation during the high-temperature polyesterification step (typically 180–210°C) [1]. The higher thermal residence tolerance reduces the need for excess glycol charge to compensate for evaporative losses, improving stoichiometric control [1].

Glycol loss Boiling point Process robustness Polyester polyol

Mechanical Property Profile in Crosslinked UPR: Higher Strength and Elongation vs. 1,2-PDO-Based Resins with Equivalent Hardness

In unsaturated polyester resin (UPR) casts crosslinked with styrene, 1,3-propanediol-based compositions exhibited lower tensile and flexural modulus, but higher tensile strength and elongation at break compared to otherwise identical 1,2-propanediol-based formulations [1]. Barcol hardness was equivalent between the two systems; glass transition temperatures (Tg) were similar; and the 1,3-PDO-based casts were visually colorless with good optical clarity [1]. Specifically, the 1,3-PDO-based UPR thermosets were characterized as 'less stiff, stronger, and less brittle without negatively impacting hardness' [1]. SPI gel and cure times were slightly reduced, and peak exotherm was increased for 1,3-PDO-based formulations, as shown in Table 2 of the patent [1].

Unsaturated polyester resin Tensile strength Elongation at break Thermoset mechanicals

Renewable Carbon Content: 1,3-PDO Enables Biobased Polyester Polyols Distinguished by ¹⁴C Isotopic Fingerprinting

1,3-Propanediol can be produced via fermentation of renewable feedstocks (corn sugar, glycerol) using engineered E. coli or native Klebsiella, Citrobacter, and Clostridium strains, yielding biologically-derived 1,3-PDO containing only renewable atmospheric carbon as verified by dual carbon-isotopic fingerprinting (¹⁴C and ¹³C) [1]. In contrast, 1,2-propanediol and ethylene glycol are predominantly manufactured from petrochemical feedstocks (propylene oxide and ethylene oxide, respectively) and contain fossil-fuel-derived carbon [1]. This distinction is analytically verifiable via ASTM D6866 radiocarbon testing [1]. The Umare et al. (2007) study further notes that 1,3-propanediol-based polyesters are 'most promising in terms of biodegradability' compared to 1,4-butanediol-based analogs [2].

Biobased monomer Renewable carbon ¹⁴C fingerprinting Sustainability

Adhesion Enhancement Potential: Low-Molecular-Weight Diols Including 1,3-PDO Increase Adhesion vs. DEG-Based Polyols at High PA Content

The Stepan patent teaches that using a diol with molecular weight lower than diethylene glycol (DEG, MW 106 g/mol)—specifically ethylene glycol (MW 62), 1,3-propanediol (MW 76), or mixtures thereof—enables formulation of polyester polyols with high phthalic anhydride content (>50 wt.%) while maintaining ≤1% cyclic esters [1]. These high-PA-content polyols provide increased adhesion compared to DEG-based polyols, although combination with a natural oil may be needed to achieve acceptably low viscosity [1]. DEG-based polyols cannot simultaneously achieve high PA loading and low cyclic ester content [1].

Polyurethane adhesive Adhesion High PA content Flexible packaging

Optimal Procurement Scenarios for Phthalic Anhydride–1,3-Propanediol Polymer Based on Evidenced Differentiation


Flexible Packaging Adhesives with Indirect Food Contact: Low-Migratable Polyurethane Systems

The ≤1% cyclic ester content of 1,3-PDO-based o-phthalate polyester polyols directly addresses the regulatory requirement for minimal migratable non-hydroxyl-functional species in polyurethane adhesives used for indirect food-contact flexible packaging [1]. Competing DEG- or 1,4-butanediol-based polyols generate >2% cyclic esters, creating extractables that fail migration limits [1]. Combined with the adhesion advantage at high PA loading (>50 wt.%), 1,3-PDO-based polyols enable formulators to meet both performance and compliance targets in a single polyol backbone [1].

Tough, Low-Brittleness Unsaturated Polyester Resin Composites and Gel Coats

For molded composite parts, gel coats, and casting applications where impact toughness and crack resistance are critical, the 1,3-PDO-based unsaturated polyester resin delivers higher tensile strength and elongation at break with equivalent Barcol hardness compared to 1,2-PDO-based formulations [2]. The lower modulus translates to reduced brittleness without hardness penalty, making these resins suitable for automotive body panels, marine gel coats, and structural profiles requiring damage tolerance [2].

Biobased or Sustainability-Certified Polyurethane and Polyester Resin Procurement

When procurement specifications mandate verifiable bio-based carbon content (e.g., USDA BioPreferred, EU ecolabel, or corporate sustainability targets), 1,3-PDO derived from corn or glycerol fermentation provides 100% renewable carbon distinguishable from petrochemical diols via ASTM D6866 ¹⁴C testing [2]. The biologically-derived 1,3-PDO route is documented in multiple patents (US 5,633,362; US 5,686,276; US 5,821,092; US 7,098,368) and yields polyester polyols with a reduced cradle-to-gate carbon footprint compared to ethylene glycol- or 1,2-propanediol-based analogs [2].

High-Throughput Polyester Polyol Manufacturing with Reduced Glycol Loss

For toll manufacturers and large-scale polyol producers, the 26°C higher boiling point of 1,3-PDO vs. 1,2-PDO (214°C vs. 188°C) reduces evaporative glycol loss during high-temperature polyesterification (180–210°C), improving stoichiometric control and batch-to-batch reproducibility [2]. When paired with the faster polyesterification kinetics conferred by the two primary hydroxyl groups, 1,3-PDO enables shorter cycle times with less excess diol charge, directly lowering variable manufacturing cost [2].

Quote Request

Request a Quote for 2-Benzofuran-1,3-dione;propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.